2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is a heterocyclic compound that features a unique fusion of indole and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole typically involves the formation of the thiazine ring followed by the introduction of the benzylsulfanyl group. One common method involves the use of copper-catalyzed C–N coupling and palladium-catalyzed direct arylation. For instance, the precursor 2-(2-bromobenzylthio)-1H-indole can undergo intramolecular copper-catalyzed Ullmann-type C–N coupling and palladium-catalyzed direct arylation to form the desired thiazinoindole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazine ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazinoindoles, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and thiazine moieties. These interactions can modulate biological pathways, leading to its observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-11H-[1,3]thiazino[3’,2’2,3][1,2,4]triazino[5,6-b]indolium halides: These compounds share a similar thiazinoindole core but differ in their substituents and overall structure.
5,7-Dihydroisothiochromeno[3,4-b]indoles: These compounds also feature a fused indole-thiazine structure but with different ring fusion patterns.
Uniqueness
2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is unique due to the presence of the benzylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry.
Properties
CAS No. |
917986-03-9 |
---|---|
Molecular Formula |
C17H14N2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4,5-dihydro-[1,3]thiazino[5,6-b]indole |
InChI |
InChI=1S/C17H14N2S2/c1-2-6-12(7-3-1)11-20-17-18-10-15-16(21-17)13-8-4-5-9-14(13)19-15/h1-9,19H,10-11H2 |
InChI Key |
XVFBOXMMRZLHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N2)SC(=N1)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.